molecular formula C15H19N3O B12915229 N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine CAS No. 90185-75-4

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine

Cat. No.: B12915229
CAS No.: 90185-75-4
M. Wt: 257.33 g/mol
InChI Key: OVFUWPPEZISLTQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a phenyl group and an ether linkage to an ethanamine moiety. Its structural complexity and functional groups make it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Ether Linkage Formation: The ether linkage is formed by reacting the pyrimidine derivative with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Reduced derivatives with hydrogenated rings or groups.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Probes: It can be used as a probe to study biological processes and interactions due to its unique structure.

Medicine:

    Pharmaceutical Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-phenoxy-2-phenylethanamine
  • N,N-Dimethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N,N-Dimethyl-2-piperidin-2-ylethanamine

Uniqueness:

  • Structural Features: The presence of the pyrimidine ring and the specific substitution pattern make N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)oxy)ethanamine unique compared to its analogs.
  • Functional Groups: The combination of ether and amine functional groups provides distinct reactivity and potential applications.

Properties

CAS No.

90185-75-4

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanamine

InChI

InChI=1S/C15H19N3O/c1-12-16-14(13-7-5-4-6-8-13)11-15(17-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3

InChI Key

OVFUWPPEZISLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCCN(C)C)C2=CC=CC=C2

Origin of Product

United States

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